1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJQCRBOFCVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367590 | |
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192204-76-5 | |
| Record name | 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of barbituric acid with 3-methoxybenzaldehyde under catalytic conditions. This reaction forms a substituted barbiturate via a Knoevenagel condensation mechanism, where the active methylene group of barbituric acid reacts with the aldehyde to form an α,β-unsaturated product.
Detailed Procedure
-
- Barbituric acid (1 mmol)
- 3-Methoxybenzaldehyde (1 mmol)
Reaction Mechanism
The reaction proceeds via:
- Deprotonation of the methylene group in barbituric acid to form an enolate ion.
- Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.
- Elimination of water to form the α,β-unsaturated barbiturate derivative.
Research Findings and Data
Spectroscopic Characterization
The synthesized this compound exhibits characteristic spectroscopic features:
| Spectroscopic Method | Observed Data (Typical) | Assignment |
|---|---|---|
| [^1H NMR](pplx://action/followup) | 3.79 ppm (s, 3H) | Methoxy (-OCH3) protons |
| 7.11–7.85 ppm (m, 4H) | Aromatic protons of 3-methoxyphenyl ring | |
| 8.26 ppm (s, 1H) | Olefinic proton (CH) | |
| 11.25 & 11.40 ppm (s, 2H) | NH protons of diazinane ring | |
| IR | 3240 cm⁻¹ (broad) | NH stretching |
| 1738 cm⁻¹ | C=O stretching (carbonyl groups) | |
| 1595 cm⁻¹ | C=C aromatic stretching |
These data confirm the presence of the methoxyphenyl substituent and the barbituric acid core.
Yield and Purity
- Yields of the reaction are reported to be excellent, typically in the range of 94–98% under optimized conditions using nanocatalysts.
- The product purity is confirmed by recrystallization and spectroscopic analysis.
Comparative Table of Preparation Conditions
| Parameter | Typical Conditions for this compound Preparation |
|---|---|
| Starting Materials | Barbituric acid, 3-methoxybenzaldehyde |
| Catalyst | NCP@SiO3PrHMTA nanocatalyst or similar |
| Temperature | 60 °C |
| Reaction Time | 5–12 minutes |
| Solvent | Solvent-free or ethanol for recrystallization |
| Yield | 94–98% |
| Purification | Recrystallization from ethanol |
| Monitoring | Thin Layer Chromatography (TLC) |
Additional Notes on Preparation
- The use of nanocatalysts such as NCP@SiO3PrHMTA enhances reaction rates and yields while allowing mild reaction conditions, aligning with green chemistry principles.
- Alternative catalysts and conditions may include basic or acidic catalysts, but these often require longer reaction times or harsher conditions.
- The reaction is highly selective for the formation of the N-substituted barbiturate without significant side products.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases. Its derivatives are evaluated for their pharmacological profiles and therapeutic potential.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Alkyl substituents (e.g., ethyl in ) reduce melting points and enhance water solubility, whereas aryl groups like 3-methoxyphenyl may reduce solubility but improve membrane permeability .
Triazinane-Triones and Extended Analogues
Triazinane-triones, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (), feature a larger triazinane ring with three aryl groups. These compounds exhibit distinct electronic and crystallographic properties:
Key Differences :
- The diazinane ring (6-membered) in barbiturates vs. triazinane (6-membered with three nitrogen atoms) alters resonance stability and hydrogen-bonding capacity.
- Triazinane derivatives form extensive hydrogen-bonded networks in crystals (e.g., planar arrangements in ), whereas barbiturates often exhibit chair conformations .
Functionalized Derivatives at the 5-Position
Substituents at the 5-position of diazinane-triones significantly influence bioactivity:
Comparison Insights :
- The target compound’s 1-position substitution avoids steric hindrance at the 5-position, which is critical for binding in many barbiturate drugs .
- Methylidene or phthalimide groups at the 5-position () introduce planar moieties that enhance π-stacking interactions, relevant in enzyme inhibition .
Physicochemical and Computational Data
Lipophilicity (logP) and hydrogen-bonding metrics are critical for pharmacokinetics:
| Compound Type | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|
| Target Compound | ~1.3* | 2 | 7 | |
| Amobarbital | 1.1 | 2 | 6 | |
| 5-Chloro-4-methoxyphenyl derivative | 1.32 | 2 | 7 |
Biological Activity
1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is . Its diazinane core structure is characterized by the presence of multiple functional groups that enhance its reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Diazinane ring |
| Substituents | Methoxy group on phenyl ring |
| Functional Groups | Carbonyls and nitrogen atoms |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains. The compound may inhibit bacterial growth by disrupting cellular processes or by acting as an enzyme inhibitor.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involved include:
- Inhibition of cell proliferation
- Induction of apoptosis
- Interference with cellular signaling pathways
The mechanism of action involves binding to specific enzymes or receptors within the cancer cells, thereby modulating their activity. This interaction can lead to the inhibition of critical pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results showed:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranged from 10 to 50 µg/mL
- : The compound exhibited significant antibacterial activity.
Study 2: Anticancer Potential
A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. Key findings included:
- Cell Lines Used : MCF-7 and MDA-MB-231
- IC50 Values : Approximately 25 µM for MCF-7 cells
- Mechanism : Induction of apoptosis through caspase activation.
Research Findings Summary
The biological activity of this compound is promising based on current research. Its potential applications in medicine could lead to the development of new therapeutic agents targeting infections and cancer.
Comparative Table of Biological Activities
| Activity Type | Efficacy Level | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Enzyme inhibition |
| Anticancer | High | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted aldehydes and diazinane-trione precursors. For example, analogous compounds like 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione are synthesized using lithium dibenzylamide as a base and 4-methoxyphenyl isothiocyanate in diethyl ether, followed by recrystallization from acetone . Key parameters include solvent choice (e.g., ether or methanol), temperature (ambient to reflux), and catalyst selection. Optimization often employs Design of Experiments (DoE) to balance yield and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., methoxyphenyl groups) and hydrogen bonding in the diazinane core .
- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., π-π stacking in analogs like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione) .
- HPLC : Validates purity (>95%) by reverse-phase methods with UV detection at 254 nm .
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at the phenyl ring. For example, in related compounds, fluorophenyl analogs undergo nucleophilic substitution at the fluorine site, while methoxy groups stabilize intermediates in oxidation reactions . Kinetic studies using UV-Vis spectroscopy and DFT calculations can map reaction pathways .
Advanced Research Questions
Q. What computational strategies are employed to predict reaction mechanisms or design derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Used to model transition states and activation energies for reactions like cyclization or oxidation. For instance, reaction path searches with COSMO-RS solvation models optimize solvent effects .
- Molecular Docking : Screens derivatives for enzyme inhibition (e.g., triazine-based analogs targeting dihydrofolate reductase) .
- Machine Learning : Predicts synthetic yields using datasets of reaction conditions and outcomes .
Q. How do structural variations (e.g., substituent position on the phenyl ring) affect crystallinity and solubility?
- Methodological Answer :
- Crystal Engineering : Substituents like methoxy or fluorine alter packing efficiency. For example, 5-(3,4-dimethoxybenzylidene) derivatives form triclinic crystals (space group P1) with π-π interactions between aromatic rings .
- Solubility Studies : LogP values (calculated via ChemAxon) and Hansen solubility parameters guide solvent selection. Polar substituents (e.g., -OH) increase aqueous solubility, as seen in 1,3,5-tris(2-hydroxyethyl) analogs .
Q. What experimental designs resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to compare enzyme inhibition across labs .
- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in cytotoxicity may arise from impurity levels >5% .
Key Considerations for Researchers
- Safety : Handle with gloveboxes due to potential irritancy (analogs like 5-ethyl-1-(2-fluorobenzoyl) derivatives require PPE) .
- Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) and crystallographic .cif files in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
